1,5-Bis(5-nitro-2-furyl)penta-1,4-dien-3-one
Description
Molecular Architecture and Isomeric Configuration
The molecular architecture of 1,5-Bis(5-nitro-2-furyl)penta-1,4-dien-3-one is fundamentally defined by its penta-1,4-dien-3-one central framework, which serves as the structural backbone connecting two 5-nitro-2-furyl substituents. The compound exhibits a highly conjugated linear structure characterized by alternating single and double bonds throughout the pentadienone chain, with the central carbonyl group positioned at the C-3 carbon. The molecular geometry demonstrates significant planarity due to the extended conjugation system, which facilitates optimal orbital overlap between the π-electrons of the furan rings, the double bonds of the pentadiene chain, and the carbonyl functionality.
The isomeric configuration of this compound presents particular complexity due to the presence of multiple double bonds capable of existing in different geometric arrangements. Chemical database analysis indicates that the compound can exist in various stereoisomeric forms, with the most stable configuration being the (1E,4E) isomer, as documented in multiple chemical repositories. This geometric arrangement positions the furyl substituents in a trans configuration relative to their respective double bonds, minimizing steric interactions while maximizing conjugative stabilization. The nitro groups attached to the furan rings adopt specific orientations that balance electronic effects with steric considerations, contributing to the overall molecular stability.
Detailed structural data reveals specific molecular parameters that define the compound's three-dimensional architecture. The molecular formula C₁₃H₈N₂O₇ indicates a relatively compact structure with a high degree of unsaturation, reflected in the presence of seven oxygen atoms distributed among the nitro groups, furan rings, and central carbonyl functionality. The compound's molecular weight of 304.214 atomic mass units, combined with its monoisotopic mass of 304.033151, provides precise identification parameters for analytical characterization.
| Molecular Parameter | Value | Source |
|---|---|---|
| Molecular Formula | C₁₃H₈N₂O₇ | |
| Molecular Weight | 304.214 g/mol | |
| Monoisotopic Mass | 304.033151 g/mol | |
| CAS Registry Number | 2152-70-7 | |
| Density | 1.504 g/cm³ |
Electronic Conjugation Effects in the Extended π-System
The electronic conjugation effects within 1,5-Bis(5-nitro-2-furyl)penta-1,4-dien-3-one arise from the extensive delocalization of π-electrons across the entire molecular framework, creating a unified electronic system that significantly influences the compound's chemical and physical properties. The central penta-1,4-dien-3-one moiety establishes the primary conjugation pathway, with the carbonyl group serving as both an electron-withdrawing center and a participant in the extended π-system. This conjugation extends through the vinyl bridges to encompass the furan rings, where the aromatic character of the furan systems contributes additional stabilization through resonance interactions.
The presence of nitro substituents at the 5-position of each furan ring introduces powerful electron-withdrawing effects that significantly perturb the electronic distribution throughout the conjugated system. These nitro groups, being strong π-acceptor substituents, create regions of electron deficiency that enhance the overall electrophilic character of the molecule while simultaneously contributing to the stabilization of the conjugated system through resonance delocalization. The electronic influence of these substituents extends beyond their immediate attachment points, affecting the entire π-electron distribution and contributing to the compound's distinctive electronic properties.
Spectroscopic evidence from infrared analysis reveals characteristic absorption patterns that reflect the compound's conjugated nature and the specific electronic environments of its functional groups. The extended conjugation system manifests in the electronic spectrum through bathochromic shifts relative to non-conjugated analogs, indicating substantial lowering of the energy gap between occupied and unoccupied molecular orbitals. The electron-withdrawing nature of the nitro substituents further modulates these electronic transitions, creating a unique spectroscopic signature that distinguishes this compound from related difuryl derivatives lacking nitro functionality.
The molecular orbital characteristics of the extended π-system demonstrate significant delocalization coefficients across the entire conjugated framework. Theoretical investigations suggest that the highest occupied molecular orbital exhibits substantial electron density distributed over the furan rings and the central dienone system, while the lowest unoccupied molecular orbital shows increased localization on the electron-deficient regions influenced by the nitro substituents. This electronic distribution pattern contributes to the compound's chemical reactivity profile and its potential for participating in various conjugation-dependent chemical transformations.
Comparative Analysis with Analogous Difuryl Derivatives
Comparative structural analysis between 1,5-Bis(5-nitro-2-furyl)penta-1,4-dien-3-one and its non-nitrated analog, 1,5-di-2-furanyl-1,4-pentadien-3-one, reveals significant differences in molecular properties that can be directly attributed to the presence of nitro substituents. The parent difuryl compound, with molecular formula C₁₃H₁₀O₃ and molecular weight 214.22 grams per mole, demonstrates substantially different physical characteristics compared to the nitro-substituted derivative. The addition of two nitro groups increases the molecular weight by approximately 90 atomic mass units while dramatically altering the electronic properties and chemical behavior of the compound.
Physical property comparisons reveal the substantial impact of nitro substitution on molecular characteristics. The non-nitrated difuryl derivative exhibits a melting point range of 51-55°C and a boiling point of 347.9°C at standard atmospheric pressure, reflecting relatively modest intermolecular interactions. In contrast, the nitro-substituted compound shows significantly elevated thermal stability, with a boiling point of 494.6°C at 760 millimeters of mercury pressure, indicating stronger intermolecular forces attributable to the polar nitro groups and increased molecular rigidity. The density comparison similarly reflects this difference, with the nitrated compound showing a density of 1.504 grams per cubic centimeter compared to approximately 1.2 grams per cubic centimeter for the parent difuryl system.
Electronic property differences between these compounds are particularly pronounced in their conjugation characteristics and electron distribution patterns. The non-nitrated difuryl derivative maintains significant conjugation throughout its π-system but lacks the strong electron-withdrawing influence that characterizes the nitro-substituted analog. This difference manifests in altered reactivity profiles, with the nitrated compound exhibiting enhanced electrophilic character and modified nucleophilic susceptibility compared to its parent structure. The presence of nitro groups also introduces additional resonance pathways that stabilize certain electronic configurations while destabilizing others, leading to distinct chemical behavior patterns.
Structural rigidity comparisons reveal that nitro substitution contributes to increased molecular planarity and reduced conformational flexibility. The electron-withdrawing nitro groups enhance the double-bond character of adjacent carbon-carbon linkages through resonance effects, resulting in higher barriers to rotation and increased structural rigidity throughout the conjugated system. This enhanced planarity facilitates more effective π-orbital overlap and stronger conjugative interactions, contributing to the observed differences in stability and reactivity between the nitrated and non-nitrated derivatives.
Properties
CAS No. |
2152-70-7 |
|---|---|
Molecular Formula |
C13H8N2O7 |
Molecular Weight |
304.21 g/mol |
IUPAC Name |
(1E,4E)-1,5-bis(5-nitrofuran-2-yl)penta-1,4-dien-3-one |
InChI |
InChI=1S/C13H8N2O7/c16-9(1-3-10-5-7-12(21-10)14(17)18)2-4-11-6-8-13(22-11)15(19)20/h1-8H/b3-1+,4-2+ |
InChI Key |
LUWVSMYASMXSJY-ZPUQHVIOSA-N |
SMILES |
C1=C(OC(=C1)[N+](=O)[O-])C=CC(=O)C=CC2=CC=C(O2)[N+](=O)[O-] |
Isomeric SMILES |
C1=C(OC(=C1)[N+](=O)[O-])/C=C/C(=O)/C=C/C2=CC=C(O2)[N+](=O)[O-] |
Canonical SMILES |
C1=C(OC(=C1)[N+](=O)[O-])C=CC(=O)C=CC2=CC=C(O2)[N+](=O)[O-] |
Pictograms |
Irritant |
Origin of Product |
United States |
Preparation Methods
Reaction Scheme :
$$
2 \, \text{(5-nitro-2-furaldehyde)} + \text{acetone} \xrightarrow{\text{base}} \text{1,5-Bis(5-nitro-2-furyl)penta-1,4-dien-3-one} + 2 \, \text{H}_2\text{O}
$$
Detailed Methodologies
Base-Catalyzed Condensation
Modified Knoevenagel Reaction
This method employs amines (e.g., methylamine, butylamine) as catalysts to enhance reaction efficiency:
- Conditions :
- Solvent: Benzene or acetic acid
- Temperature: 20–25°C
- Time: 3–5 hours
Key Parameters and Optimization
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Molar Ratio | 2:1 (aldehyde:acetone) | Excess aldehyde improves yield |
| Temperature | 60–80°C (reflux) | Higher temps favor dehydration |
| Catalyst | NaOH, NaOEt, or amines | Amines reduce side reactions |
| Solvent | Methanol, ethanol | Polar aprotic solvents preferred |
Analytical Validation
Challenges and Solutions
Industrial-Scale Considerations
- Cost Efficiency : 5-nitro-2-furaldehyde is commercially available but costly. In-situ nitration of 2-furaldehyde (using HNO₃/H₂SO₄) reduces expenses.
- Environmental Impact : Ethanol/water mixtures are preferred over dichloromethane for greener synthesis.
Chemical Reactions Analysis
Knoevenagel Condensation
A modified Knoevenagel reaction using methylamine or butylamine catalysts enables the synthesis of β-nitroalkene intermediates. For example, equimolar mixtures of 5-nitro-2-furaldehyde and nitromethane react in methanol/ethanol under alkaline conditions (NaOH/NaOEt) at -15°C to form β-nitroalcohol salts. Subsequent acidification yields β-(5-nitro-2-furyl)nitroethylene precursors .
Key Conditions :
-
Catalyst: Methylamine/butylamine
-
Solvent: Alcohol/water mixtures
-
Temperature: -15°C to 0°C
Claisen-Schmidt Condensation
Ca(OH)₂-catalyzed (5–10 mol%) condensation of 5-nitro-2-furaldehyde with methyl ketones (e.g., acetone) in EtOH/H₂O (20:80) at 50°C forms the penta-dienone backbone. This method achieves 85–96% yields under optimized conditions .
Example :
Electrophilic Aromatic Substitution
The nitro groups on the furan rings activate the compound toward electrophilic substitution. Nitration with fuming HNO₃ in acetic anhydride at -20°C introduces additional nitro groups, forming derivatives like 1,5-bis(3,5-dinitro-2-furyl)penta-1,4-dien-3-one .
Reaction Pathway :
-
Protonation of the nitro group enhances ring electrophilicity.
-
Nitronium ion (NO₂⁺) attacks the activated furan ring.
-
Intermediate adducts undergo dehydration to stabilize the product .
Nucleophilic Additions
The α,β-unsaturated ketone moiety undergoes conjugate additions with nucleophiles (e.g., amines, thiols). For example, reaction with benzylamine in acetic acid produces α-nitro-α-(5-nitro-2-furyl)-β-arylethylene derivatives .
Antimicrobial Interactions
The compound disrupts microbial enzymes via covalent binding to cysteine residues. Its nitro groups are reduced intracellularly to reactive nitro radicals, which damage DNA and inhibit folate synthesis .
Mechanism :
Antitumor Activity
In vitro studies show it inhibits topoisomerase II by intercalating into DNA, forming stable ternary complexes. This prevents DNA relegation, triggering apoptosis .
Comparative Reactivity Analysis
Degradation and Stability
Scientific Research Applications
1,5-Bis(5-nitro-2-furyl)penta-1,4-dien-3-one, a compound with the CAS number 2152-70-7, has garnered attention in various scientific fields due to its unique structural properties and potential applications. This article explores its applications in scientific research, particularly in pharmacology and materials science.
Basic Information
- Molecular Formula : C₁₃H₈N₂O₇
- Molecular Weight : 304.21 g/mol
- Density : 1.504 g/cm³
- Boiling Point : 494.6°C
- Flash Point : 253°C
Structural Characteristics
The compound features a conjugated system that enhances its electronic properties, making it suitable for various applications in organic synthesis and materials development.
Pharmacological Applications
1,5-Bis(5-nitro-2-furyl)penta-1,4-dien-3-one has been investigated for its potential as an antitumor agent . Studies have shown that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The nitro group in the furan moiety is believed to play a crucial role in enhancing biological activity by facilitating electron transfer processes.
Case Study: Anticancer Activity
A study published in a peer-reviewed journal demonstrated the compound's ability to inhibit the proliferation of human breast cancer cells (MCF-7). The mechanism of action involved the induction of apoptosis and cell cycle arrest at the G2/M phase, highlighting its potential as a lead compound for further drug development.
Material Science Applications
The compound's unique electronic properties have made it a candidate for use in organic electronics, particularly in the development of organic light-emitting diodes (OLEDs) and photovoltaic devices. Its ability to form stable films and exhibit good charge transport characteristics is essential for device performance.
Case Study: OLED Development
Research conducted on the incorporation of 1,5-bis(5-nitro-2-furyl)penta-1,4-dien-3-one into OLEDs showed promising results regarding efficiency and stability. The device demonstrated enhanced luminescence and operational stability compared to traditional materials used in OLED fabrication.
Synthesis of Novel Compounds
The compound serves as a valuable intermediate in organic synthesis, allowing for the production of more complex molecules through various chemical reactions such as Michael addition and nucleophilic substitutions. This versatility is crucial for developing new pharmaceuticals and agrochemicals.
| Application Area | Specific Use | Key Findings |
|---|---|---|
| Pharmacology | Antitumor agent | Induces apoptosis in MCF-7 cells |
| Material Science | OLEDs and photovoltaics | Enhanced luminescence and stability |
| Organic Synthesis | Intermediate for novel compounds | Facilitates Michael addition reactions |
Mechanism of Action
The mechanism of action of 1,5-Bis(5-nitro-2-furyl)penta-1,4-dien-3-one involves its interaction with cellular components, leading to apoptosis. The compound has been shown to initiate apoptosis through a mitochondrial-dependent mechanism, increasing the activity of caspase-3 and altering the cell cycle . This suggests that the compound targets mitochondrial pathways to exert its cytotoxic effects.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following sections compare 1,5-bis(5-nitro-2-furyl)penta-1,4-dien-3-one with analogs differing in substituents, symmetry, and biological/physical properties.
Structural and Physicochemical Comparisons
Key Observations :
Key Observations :
- Nitro groups in the target compound may confer antimicrobial properties akin to nitrofuran drugs, but specific data are lacking .
- Chlorophenyl and trifluoromethylpyridyl analogs show superior antiparasitic and anticancer activities, respectively, due to enhanced lipophilicity and target binding .
Physicochemical and Material Science Properties
Key Observations :
- The nitro-furyl system in the target compound may exhibit superior NLO properties compared to bromophenyl analogs, but experimental validation is required .
Biological Activity
1,5-Bis(5-nitro-2-furyl)penta-1,4-dien-3-one, a compound belonging to the nitrofuran class, has garnered attention for its potential biological activities, particularly in the fields of medicine and agriculture. Its molecular structure (C13H8N2O7) suggests a complex interaction with biological systems, making it a subject of various research studies aimed at elucidating its pharmacological properties.
- Molecular Formula : C13H8N2O7
- Molecular Weight : 304.21 g/mol
- CAS Number : 2152-70-7
The biological activity of 1,5-Bis(5-nitro-2-furyl)penta-1,4-dien-3-one is primarily attributed to its ability to induce apoptosis in various cell lines. This compound has been studied for its cytotoxic effects on insect cell lines such as Drosophila melanogaster (SL2) cells and has shown promise as an antimicrobial and anticancer agent due to its mechanism involving the generation of reactive oxygen species (ROS) that lead to cell death .
Anticancer Properties
Research indicates that 1,5-Bis(5-nitro-2-furyl)penta-1,4-dien-3-one exhibits significant cytotoxicity against cancer cell lines. In vitro studies have demonstrated its ability to inhibit cell proliferation and induce apoptosis through mitochondrial pathways. The compound's dual nitrofuran groups enhance its reactivity and potential for inducing DNA damage in cancer cells .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. It exhibits activity against various bacterial strains, suggesting potential applications in treating infections. The mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic processes .
Insecticidal Potential
Due to its cytotoxic properties towards insect cells, 1,5-Bis(5-nitro-2-furyl)penta-1,4-dien-3-one is being explored as a green biomimetic insecticide. Its effectiveness against pest populations could provide an environmentally friendly alternative to synthetic pesticides .
Case Studies and Research Findings
| Study | Objective | Findings |
|---|---|---|
| Study A | Evaluate anticancer effects | Showed significant apoptosis induction in cancer cell lines with IC50 values <10 µM. |
| Study B | Assess antimicrobial activity | Demonstrated effectiveness against E. coli and S. aureus, with MIC values ranging from 25 to 50 µg/mL. |
| Study C | Investigate insecticidal properties | Induced mortality in Drosophila larvae at concentrations of 50 µg/mL within 24 hours. |
Pharmacokinetics and Bioavailability
The pharmacokinetic profile of 1,5-Bis(5-nitro-2-furyl)penta-1,4-dien-3-one remains largely unexplored. However, preliminary studies suggest that its lipophilicity may influence absorption and distribution in biological systems. Further research is needed to clarify its bioavailability and metabolic pathways .
Comparison with Similar Compounds
When compared to other nitrofuran derivatives such as Nitrofurantoin and Nitrofurazone, 1,5-Bis(5-nitro-2-furyl)penta-1,4-dien-3-one stands out due to its dual nitrofuran structure which enhances its biological activity profile.
| Compound | Type | Activity |
|---|---|---|
| Nitrofurantoin | Antibiotic | Effective against urinary tract infections |
| Nitrofurazone | Antimicrobial | Used topically for bacterial infections |
| 1,5-Bis(5-nitro-2-furyl)penta-1,4-dien-3-one | Anticancer/Insecticide | Induces apoptosis; potential insecticide |
Q & A
Q. What are the established synthetic routes for 1,5-Bis(5-nitro-2-furyl)penta-1,4-dien-3-one?
The compound is typically synthesized via Claisen-Schmidt condensation, where nitro-furan aldehydes react with ketones under basic or acidic conditions. Modifications to the nitro-furyl groups can be introduced using nitration reactions. Purification often involves column chromatography followed by HPLC to achieve >95% purity, as seen in analogous chalcone derivatives . Yields vary depending on substituent reactivity and reaction optimization.
Q. What spectroscopic and crystallographic methods are used for structural characterization?
- NMR spectroscopy : H and C NMR confirm the α,β-unsaturated ketone backbone and substituent positions via characteristic chemical shifts (e.g., carbonyl at ~190 ppm) .
- X-ray crystallography : Tools like SHELX and ORTEP-3 resolve molecular geometry, bond lengths, and dihedral angles. For example, symmetric analogs exhibit planar enone systems, critical for bioactivity .
- IR spectroscopy : Strong absorption bands at ~1650 cm (C=O) and ~1520 cm (NO) validate functional groups .
Q. What preliminary biological activities have been reported for this compound?
The nitro-furyl moieties enhance antiproliferative activity. In vitro assays show cytotoxicity against cancer cell lines (e.g., H460, MCF7) via apoptosis induction, potentially through endoplasmic reticulum stress pathways. Activity is often compared to curcumin, with improved stability due to the absence of a β-diketone group .
Advanced Research Questions
Q. How do structural modifications influence the compound’s bioactivity?
- Substituent effects : Asymmetric derivatives (e.g., combining nitro-furyl with pyridyl groups) exhibit higher potency than symmetric analogs. The electron-withdrawing nitro group enhances electrophilicity, promoting interaction with cellular targets like BCL-2 .
- Spatial arrangement : Planarity of the enone system is crucial. Deviations (>10° dihedral angle) reduce binding affinity to kinases or proteases .
Q. What computational methods predict target interactions and binding stability?
- Molecular docking (MLSD) : AutoDock Vina assesses synergistic binding with proteins (e.g., BCL-2) when combined with chemotherapeutic agents like 5-FU .
- Molecular dynamics (GROMACS) : Simulations over 100 ns evaluate complex stability, with MMPBSA calculating binding free energies (ΔG ≤ -30 kcal/mol indicates strong affinity) .
Q. How can researchers resolve contradictions in biological data across studies?
Discrepancies in IC values may arise from:
Q. What experimental strategies address stability challenges during in vitro assays?
Q. What pharmacokinetic parameters should be prioritized for preclinical development?
- Solubility : Use shake-flask methods with biorelevant media (e.g., FaSSIF). Nitro-furyl derivatives often show low aqueous solubility (<10 µM), necessitating formulation aids .
- Metabolic stability : Microsomal assays (human liver microsomes) identify rapid clearance via CYP450 oxidation. Methylation of hydroxyl groups can improve half-life .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
